molecular formula C28H44O3S B1585396 Naphthalenesulfonic acid, dinonyl- CAS No. 25322-17-2

Naphthalenesulfonic acid, dinonyl-

Cat. No.: B1585396
CAS No.: 25322-17-2
M. Wt: 460.7 g/mol
InChI Key: ANYJSVKEVRJWRW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Naphthalenesulfonic Acid Derivatives

The study of naphthalenesulfonic acids and their derivatives dates back to the 19th century, when they were primarily used as intermediates in the synthesis of dyes. acs.orgnih.gov The sulfonation of naphthalene (B1677914), the parent aromatic hydrocarbon, yields different isomers of naphthalenesulfonic acid, such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org The position of the sulfonic acid group on the naphthalene ring significantly influences the properties and reactivity of these compounds. wikipedia.org

Early research focused on the synthesis and application of these compounds in the dye industry. acs.orgnih.gov Over time, the scope of research expanded to explore their use in other areas. For instance, (phenylamino)naphthalenesulfonic acids were discovered to have fluorescent properties that are sensitive to the polarity of their environment, making them useful as probes in biological studies. acs.orgnih.gov The development of new synthetic methods, such as the Ullmann coupling reaction, has further facilitated the creation of a diverse range of naphthalenesulfonic acid derivatives with tailored properties. acs.orgacs.org This historical progression laid the groundwork for the investigation of more complex derivatives like dinonylnaphthalenesulfonic acid.

Academic Significance and Interdisciplinary Research Landscape of Dinonylnaphthalenesulfonic Acid (DNNSA)

Dinonylnaphthalenesulfonic acid and its salts have become subjects of extensive academic and industrial research due to their versatile properties. The presence of both hydrophobic (dinonylnaphthalene) and hydrophilic (sulfonic acid) moieties gives DNNSA surfactant-like characteristics.

The preparation of DNNSA typically involves the alkylation of naphthalene with nonene to produce dinonylnaphthalene (B12650604), which is then sulfonated. wikipedia.org Variations in this process can lead to the formation of dinonylnaphthalene disulfonic acid as well. google.com

The academic significance of DNNSA is evident in its wide range of applications, which are actively being explored in various research domains:

Industrial Lubricants and Coatings: DNNSA and its salts, particularly barium and calcium salts, are widely used as additives in industrial lubricants, greases, cutting fluids, and coatings to prevent corrosion and rust. wikipedia.orggoogle.comgoogle.com Their ability to form protective films on metal surfaces is a key area of investigation.

Catalysis: The acidic nature of DNNSA makes it a potential catalyst in various organic reactions. google.comgoogle.com Research is ongoing to explore its efficacy as a catalyst, particularly in the production of coatings and other materials. google.com

Liquid Membranes: DNNSA has been studied as a carrier in liquid membrane transport of metal ions. For example, the kinetics of chromium(III) transport through a bulk liquid membrane containing DNNSA have been investigated, highlighting its potential in separation science.

Antistatic Agents: While not effective on its own, DNNSA is a key component of antistatic additives like Stadis 450, which are used in fuels and solvents to increase their electrical conductivity and prevent static discharge. chemicalbook.com

Dispersants: In high-solids coatings, DNNSA has been found to be an effective dispersant for finely divided solid particles, improving the viscosity and stability of the formulations. google.com

The following table provides a summary of the key properties of Dinonylnaphthalenesulfonic Acid:

PropertyValueSource(s)
Molecular Formula C₂₈H₄₄O₃S wikipedia.org
Molar Mass 460.72 g·mol⁻¹ wikipedia.org
Melting Point 259.5 °C wikipedia.org
Boiling Point 600.4 °C wikipedia.org
Water Solubility Very low wikipedia.orgchemicalbook.com

The interdisciplinary nature of DNNSA research is further highlighted by studies into its environmental fate and toxicity. As a high-production-volume chemical, understanding its interactions with aquatic organisms is crucial. nih.govresearchgate.net

Properties

IUPAC Name

4,5-di(nonyl)naphthalene-2-sulfonic acid
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InChI

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-23-27(32(29,30)31)22-25(28(24)26)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYJSVKEVRJWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenesulfonic acid, dinonyl-
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CAS No.

25322-17-2, 773811-74-8
Record name Naphthalenesulfonic acid, dinonyl-
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Record name 4,5-Dinonyl-2-naphthalenesulfonic acid
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Record name Naphthalenesulfonic acid, dinonyl-
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Record name Dinonylnaphthalenesulphonic acid
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Record name 4,5-Dinonyl-2-naphthalenesulfonic acid
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Synthetic Methodologies and Advanced Derivatization of Dinonylnaphthalenesulfonic Acid

Alkylation and Sulfonation Pathways in DNNSA Synthesis

The primary route to DNNSA involves two key transformations: the Friedel-Crafts alkylation of naphthalene (B1677914) with nonene to form dinonylnaphthalene (B12650604), which is then subjected to sulfonation. wikipedia.org

Optimized Friedel-Crafts Alkylation of Naphthalene with Nonene

The initial step in producing DNNSA is the alkylation of naphthalene with nonene. This reaction is a classic example of a Friedel-Crafts alkylation, a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.org The process aims to introduce two nonyl groups onto the naphthalene core, yielding dinonylnaphthalene. wikipedia.org

The choice of catalyst is critical in Friedel-Crafts alkylation, influencing both the reaction rate and the selectivity of the products. Various acidic catalysts are employed for the alkylation of naphthalene. google.com

Commonly used catalysts include:

Aluminum chloride (AlCl₃) : A traditional and potent Lewis acid catalyst for Friedel-Crafts reactions. wikipedia.orggoogle.com It is effective in promoting the alkylation of naphthalene with nonene. google.com

Concentrated sulfuric acid (H₂SO₄) : Can act as a catalyst for the alkylation reaction between nonene and naphthalene. google.com

Solid phosphoric acid catalysts : These have been investigated for the alkylation of naphthalene with other olefins, demonstrating the utility of solid acids in such transformations. google.com

Zeolites : These porous crystalline materials are also effective catalysts for naphthalene alkylation. google.com Their shape-selective properties can influence the isomeric distribution of the alkylated products. google.comresearchgate.net

The selection of the catalyst system is a key factor in optimizing the synthesis for yield and desired isomer formation.

The kinetics and selectivity of the Friedel-Crafts alkylation of naphthalene are complex and influenced by several factors. The reaction can yield a mixture of mono-, di-, and poly-alkylated naphthalenes. The position of alkylation on the naphthalene ring (α vs. β) is also a critical aspect of selectivity.

Studies on the alkylation of naphthalene have shown that the isomer ratio can be dependent on reaction conditions and the catalyst used. stackexchange.com For instance, in the acetylation of naphthalene, a related Friedel-Crafts reaction, the α/β isomer ratio changes with reactant concentrations and reaction time. stackexchange.com While α-substitution is often kinetically favored, the sterically less hindered β-position can be the preferred site of substitution, especially with bulkier alkylating agents. stackexchange.com The reaction temperature can also significantly impact the isomer ratio, with higher temperatures sometimes favoring the formation of the thermodynamically more stable β-isomer. google.com

The influence of reaction time on the alkylation of naphthalene with n-hexene using ionic liquid catalysts has been studied, showing that the conversion and product distribution evolve over the course of the reaction. researchgate.net Similar principles apply to the alkylation with nonene, where controlling reaction parameters is crucial for maximizing the yield of the desired dinonylnaphthalene isomers.

Sulfonation Mechanisms and Reaction Conditions

Following the alkylation step, the resulting dinonylnaphthalene undergoes sulfonation to produce dinonylnaphthalenesulfonic acid. wikipedia.org This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the dinonylnaphthalene molecule.

The choice of sulfonating agent and the reaction temperature are pivotal in determining the yield and purity of the final DNNSA product.

Common sulfonating agents include:

Oleum (B3057394) (fuming sulfuric acid) : A solution of sulfur trioxide (SO₃) in sulfuric acid, it is a powerful sulfonating agent. google.com

Concentrated sulfuric acid : Also used for sulfonation, though it may require more forcing conditions compared to oleum. google.com

Chlorosulfonic acid : Another effective reagent for sulfonation. nih.gov

The reaction temperature must be carefully controlled. Higher temperatures can lead to side reactions and the formation of undesired byproducts, including polysulfonated species. google.comwgtn.ac.nz For instance, in one described process, the sulfonation is conducted at a temperature of 40°C or less to ensure high purity. The amount of sulfonating agent is also a critical parameter; for example, using 104% sulfuric acid (oleum), the amount can determine whether a mono- or di-sulfonic acid is the main product. google.com The use of a solvent, such as a non-aromatic hydrocarbon, is often necessary to maintain the reaction mixture in a liquid state and facilitate mixing. google.com

The stability of the resulting sulfonic acids is also temperature-dependent. Studies on other naphthalene sulfonic acids have shown that they can undergo desulfonation or isomerization at elevated temperatures. wgtn.ac.nz

The position of the sulfonic acid group on the dinonylnaphthalene ring is determined by the principles of electrophilic aromatic substitution. The bulky nonyl groups already present on the naphthalene ring will direct the incoming sulfonic acid group to specific positions. Generally, electrophilic substitution on a substituted naphthalene is directed by the activating and steric properties of the existing substituents.

The presence of the two large nonyl groups will sterically hinder substitution at adjacent positions. Therefore, the sulfonation is expected to occur at the sterically accessible and electronically favorable positions on the naphthalene ring system. The exact isomeric composition of the final DNNSA product will depend on the isomeric distribution of the dinonylnaphthalene precursor and the specific sulfonation conditions employed. Research into the regioselective sulfonation of other aromatic compounds highlights the importance of the sulfonating agent and reaction conditions in controlling the position of sulfonation. organic-chemistry.org

Derivatization Strategies and Salt Formation

The primary derivatization strategy for dinonylnaphthalenesulfonic acid involves the neutralization of the acidic proton of the sulfonate group (–SO₃H) with a base. This acid-base reaction readily forms a salt, incorporating a cation (metal or organic) that acts as a counterion to the resulting sulfonate anion (–SO₃⁻). This process is fundamental to creating a wide array of DNNSA-based compounds with tailored properties.

Synthesis of Metal Salts of Dinonylnaphthalenesulfonic Acid (e.g., Calcium, Barium, Sodium, Zinc)

The synthesis of metal salts of dinonylnaphthalenesulfonic acid is a well-established process, typically involving the direct neutralization of the acid. google.com A general method involves dissolving DNNSA in an inert, volatile organic solvent, often in the presence of a hydrocarbon oil which can serve as a vehicle for the final product. google.com To this solution, a basic metal compound is added to form the corresponding metal sulfonate salt. google.com

Commonly used metal sources include metal hydroxides (like sodium hydroxide (B78521) or calcium hydroxide), oxides (e.g., zinc oxide), and carbonates. google.com The choice of the metal-containing reagent can influence the reaction conditions; for instance, using hydroxides is often desirable due to their higher water solubility and the avoidance of foaming that can occur with carbonates due to the release of carbon dioxide gas. google.com

The general reaction can be represented as:

2 R–SO₃H + M(OH)₂ → (R–SO₃)₂M + 2 H₂O (for a divalent metal M, where R = dinonylnaphthalenyl)

R–SO₃H + MOH → R–SO₃M + H₂O (for a monovalent metal M, where R = dinonylnaphthalenyl)

After the neutralization reaction, the resulting salt is often washed with water to remove any residual inorganic impurities. The inherent water insolubility of DNNSA and its salts facilitates this purification step, as the product remains in the organic layer, allowing for easy separation. google.com For example, the zinc salt can be produced by reacting a 40% solution of DNNSA in mineral seal oil with zinc oxide and heating the mixture to 50-60°C. google.com Similarly, salts of sodium, potassium, calcium, magnesium, and barium can be synthesized through analogous operations. google.com The CAS numbers for the well-known calcium and barium salts are 57855-77-3 and 25619-56-1, respectively. wikipedia.org

Table 1: Synthesis of DNNSA Metal Salts

Metal Salt Cation Source General Method
Sodium Dinonylnaphthalenesulfonate Sodium Hydroxide (NaOH) Neutralization in an organic solvent/oil solution. google.com
Calcium Dinonylnaphthalenesulfonate Calcium Hydroxide (Ca(OH)₂) Neutralization in an organic solvent/oil solution. google.com
Barium Dinonylnaphthalenesulfonate Barium Hydroxide (Ba(OH)₂) Neutralization in an organic solvent/oil solution. google.com
Zinc Dinonylnaphthalenesulfonate Zinc Oxide (ZnO) Reaction with a DNNSA solution in mineral oil at elevated temperature (50-60°C). google.com
Potassium Dinonylnaphthalenesulfonate Potassium Hydroxide (KOH) Neutralization in an organic solvent/oil solution. google.com

The characterization of dinonylnaphthalenesulfonate salts is crucial for understanding their structure and function. The stoichiometry of these salts is determined by the charge of the metal counterion. For divalent cations like calcium (Ca²⁺) and barium (Ba²⁺), two dinonylnaphthalenesulfonate anions are required to balance the charge, resulting in a 2:1 stoichiometry. wikipedia.org For monovalent cations like sodium (Na⁺), the stoichiometry is 1:1.

The interaction between the metal cation and the sulfonate anion is governed by the principles of coordination chemistry. The metal ion acts as a Lewis acid (electron pair acceptor), while the oxygen atoms of the sulfonate group (–SO₃⁻) act as Lewis bases (electron pair donors), forming coordinate covalent bonds. youtube.com The number of bonds formed by the central metal ion is known as its coordination number, which dictates the geometry of the complex. youtube.com

In these salts, the metal ion is coordinated by the oxygen atoms of the sulfonate group. The large, bulky dinonylnaphthalenyl groups create a nonpolar, oil-soluble exterior, while the metal sulfonate core forms a polar, ionic center. This amphiphilic nature is key to their function in many applications. The coordination environment can vary depending on the metal, its oxidation state, and the presence of other ligands (like water molecules). nih.gov The structure and bonding in these complexes, including bond lengths and angles, are dependent on these factors. nih.gov

The choice of the metal counterion has a significant influence on the macroscopic properties and supramolecular assembly of the dinonylnaphthalenesulfonate salt. Supramolecular assembly refers to the organization of molecules into larger, ordered structures driven by non-covalent interactions. For DNNSA salts, these assemblies are often in the form of reverse micelles or aggregates, especially in nonpolar solvents.

The nature of the counterion (e.g., Na⁺, Ca²⁺, Ba²⁺, Zn²⁺) affects the strength of the ionic interactions within the polar core of the aggregates. Divalent ions like Ca²⁺ and Ba²⁺ can bridge two sulfonate groups, leading to more robust and potentially larger aggregates compared to monovalent ions like Na⁺. wikipedia.org This, in turn, influences physical properties such as solubility in different organic solvents and thermal stability.

Formation of Compound Derivatives with Amines and Other Functional Groups

Beyond metal salts, dinonylnaphthalenesulfonic acid can be readily derivatized by reaction with organic bases, most notably amines. This creates ammonium (B1175870) and amine salts, which are classified as ashless derivatives, a desirable property in applications where minimizing metallic residues is important. google.com

The synthesis of amine-compounded DNNSA follows a similar acid-base neutralization principle to that of metal salt formation. google.comgoogle.com The sulfonic acid is reacted with an amine, which acts as a base, to form an ammonium sulfonate salt.

R–SO₃H + R'–NH₂ → R–SO₃⁻ H₃N⁺–R'

The reaction can be carried out using various methods known in the art. google.com A range of amines can be used to form these salts, with aliphatic polyamines being particularly noted for their use in creating effective corrosion inhibitors. google.com The structure of the resulting salt consists of the dinonylnaphthalenesulfonate anion ionically bonded to the protonated amine (an ammonium cation). The specific structure of the amine used will significantly impact the properties of the final product.

Table 2: Examples of Amine Types for DNNSA Derivatization

Amine Class Example Resulting Derivative
Aliphatic Polyamines Propanediamine Propanediammonium Dinonylnaphthalenesulfonate google.com
Ethyleneamines H₂N(CH₂CH₂)ₓH (x=1-5) Ethyleneammonium Dinonylnaphthalenesulfonate google.com

Structural elucidation of these complex molecules would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the sulfonate and ammonium functional groups, and nuclear magnetic resonance (NMR) spectroscopy to characterize the hydrocarbon structure of both the DNNSA and amine components.

The exploration of novel DNNSA derivatives is driven by the need for compounds with enhanced or specialized functionalities. The primary research application for these derivatives, particularly the amine salts, is in the field of corrosion inhibition. google.comnih.gov Amine dinonylnaphthalenesulfonates have been identified as highly effective ashless corrosion inhibitors. google.com

Research in this area focuses on synthesizing new derivatives by varying the amine structure to achieve improved performance characteristics. For example, selecting specific types of amines can lead to unexpected enhancements in properties like demulsibility, which is the ability to separate from water. google.com Furthermore, these amine sulfonate derivatives show strong synergistic effects when combined with other compounds like oil-soluble carboxylic acids or their derivatives (amides, esters), opening avenues for the development of advanced, multi-component inhibitor packages. google.com The ammonium salts are also noted as being particularly effective additives for motor fuels. google.com This research into novel combinations and structures continues to expand the utility of DNNSA beyond its conventional applications.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the DNNSA molecule.

FT-IR Spectroscopy: The FT-IR spectrum of DNNSA is characterized by several key absorption bands that confirm its structure.

S=O Stretching: The sulfonic acid group is identified by strong, characteristic stretching vibrations of the S=O bond, typically observed in the region of 1350-1455 cm⁻¹. researchgate.netresearchgate.net

C-S Stretching: A peak corresponding to the C-S stretching vibration can be found at lower wavenumbers, around 692 cm⁻¹. researchgate.net

O-H Stretching: A broad absorption band associated with the O-H stretching of the sulfonic acid group is expected in the range of 3200-3600 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: The naphthalene (B1677914) ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. researchgate.net

Aliphatic C-H Stretching: The numerous C-H bonds of the two nonyl chains give rise to strong absorption bands in the 2850-2960 cm⁻¹ region.

These spectral features provide a rapid and effective method for the qualitative identification of DNNSA and for monitoring its synthesis and purity. d-nb.infonih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from water, making it useful for analyzing aqueous solutions of DNNSA salts. Key Raman shifts would be expected for the symmetric vibrations of the aromatic ring system and the C-S bond.

Table 1: Characteristic FT-IR Absorption Bands for Dinonylnaphthalenesulfonic Acid

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Sulfonic Acid (SO₃H)O-H Stretch3200 - 3600 (broad)
Alkyl (C₉H₁₉)C-H Stretch2850 - 2960
Aromatic (C₁₀H₅)C-H Stretch> 3000
Aromatic (C₁₀H₅)C=C Stretch1400 - 1600
Sulfonic Acid (SO₃H)S=O Stretch1350 - 1455
Sulfonic Acid (SO₃H)C-S Stretch~692

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Molecular Architecture Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of DNNSA, providing insights into the connectivity of atoms and the isomeric distribution. nih.gov

¹H NMR: The proton NMR spectrum of DNNSA displays distinct regions corresponding to the different types of protons. The aromatic region (typically 7.0-9.0 ppm) shows a complex pattern of signals from the protons on the naphthalene ring. chemicalbook.comchemicalbook.com The specific chemical shifts and coupling patterns in this region are highly dependent on the substitution pattern of the nonyl and sulfonic acid groups. The aliphatic region (0.8-1.6 ppm) is dominated by the signals from the protons of the two nonyl chains, often showing broad, overlapping multiplets due to the isomeric complexity of the alkyl groups. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. Aromatic carbons of the naphthalene core typically resonate in the 120-150 ppm range. hmdb.ca The numerous aliphatic carbons of the nonyl groups appear in the upfield region (10-40 ppm). The carbon atom directly attached to the sulfonic acid group will be significantly deshielded. hmdb.ca Due to the isomeric complexity, many signals may appear as clusters of peaks rather than sharp singlets.

To unravel the complex and often overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. acs.orgrsc.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy is particularly powerful as it correlates proton signals with their directly attached carbon-13 nuclei. youtube.comresearchgate.net This allows for the unambiguous assignment of specific proton and carbon signals to particular CH, CH₂, or CH₃ groups within the molecule. youtube.com For DNNSA, an HSQC experiment can help to distinguish between different isomers by resolving the signals from the various nonyl chain and naphthalene ring environments. nih.gov By analyzing the cross-peaks in the HSQC spectrum, researchers can piece together the molecular architecture of the different isomers present in a sample. rsc.org

Mass Spectrometry (HR-MS) for Molecular Weight Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming the molecular formula of DNNSA and for identifying and profiling impurities. mdpi.com

Molecular Weight Confirmation: HR-MS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For dinonylnaphthalenesulfonic acid (C₂₈H₄₄O₃S), the expected exact mass is approximately 460.3011 g/mol . nih.gov This precise measurement helps to confirm the identity of the main component and distinguish it from other species.

Impurity Profiling: ESI-MS/MS (tandem mass spectrometry) techniques can be used to fragment the parent ion and analyze the resulting product ions. nih.gov This fragmentation pattern provides structural information and helps in the identification of impurities, such as isomers with different alkylation patterns, or byproducts from the synthesis, like mono-nonylated or tri-nonylated species.

Elemental Analysis and Titrimetric Methods for Compositional Verification

Elemental Analysis: This technique determines the weight percentage of carbon, hydrogen, and sulfur in a purified sample of DNNSA. The theoretical elemental composition can be calculated from the molecular formula (C₂₈H₄₄O₃S). Comparing the experimental results with the theoretical values provides a fundamental check of the compound's purity and elemental makeup.

Table 2: Theoretical Elemental Composition of Dinonylnaphthalenesulfonic Acid (C₂₈H₄₄O₃S)

ElementSymbolAtomic MassMolar Mass ( g/mol )Percentage
CarbonC12.011336.30873.04%
HydrogenH1.00844.3529.63%
OxygenO15.99947.99710.42%
SulfurS32.0632.066.96%
Total 460.717 100.00%

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of alkylnaphthalene sulfonates. pensoft.net A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer. pensoft.netsielc.com The separation is based on the hydrophobicity of the different isomers. Longer or more branched alkyl chains can lead to different retention times. HPLC can be used to determine the number of components in a mixture and to quantify the purity of the main DNNSA fraction. nih.govresearchgate.net

Gas Chromatography (GC): GC is generally not suitable for the direct analysis of the non-volatile and thermally labile sulfonic acid. However, it can be used to analyze the desulfonated dinonylnaphthalene (B12650604) precursor to assess the isomeric distribution of the alkylated naphthalene core before the sulfonation step.

By combining these advanced spectroscopic and analytical techniques, a comprehensive profile of dinonylnaphthalenesulfonic acid can be established, which is vital for quality control and for correlating its structural properties with its performance in various research and industrial applications.

High-Performance Liquid Chromatography (HPLC) as a Dispersing Agent Medium

Dinonylnaphthalenesulfonic acid (DINNSA) is widely utilized as a dispersing agent and as a static dissipater additive in products like paints, coatings, and aviation fuels. smolecule.comingenieria-analitica.com HPLC is a primary analytical method for the determination and quantification of DINNSA in these complex matrices. The technique allows for the separation of the active sulfonic acid component from other formulation constituents, ensuring the correct concentration is present to achieve desired properties. ingenieria-analitica.com

Research has led to the development of robust HPLC methods for analyzing DINNSA and its salts. For instance, an isocratic HPLC method has been established for determining the content of static dissipater additives, such as DINNSA, in aviation turbine and middle distillate fuels. ingenieria-analitica.com This method demonstrates high precision and linearity over a relevant concentration range. ingenieria-analitica.com Sample preparation often involves an enrichment step using solid-phase extraction cartridges to isolate the analyte before injection. ingenieria-analitica.com

The choice of column and mobile phase is crucial for achieving effective separation. Reverse-phase columns, such as C8 or specialized low-silanol activity columns, are commonly employed. ingenieria-analitica.comsielc.com The mobile phase typically consists of an organic solvent like acetonitrile mixed with an aqueous buffer, such as phosphoric acid, to control the ionization state of the sulfonic acid group and ensure good peak shape. ingenieria-analitica.comsielc.com For applications requiring mass spectrometry detection, a volatile buffer like formic acid is substituted for phosphoric acid. sielc.com

Table 1: HPLC Method Parameters for the Analysis of Dinonylnaphthalenesulfonic Acid

Parameter Description Source(s)
Instrumentation Agilent 1260 Infinity LC System or similar ingenieria-analitica.com
Column Agilent ZORBAX Stable Bond C8 or Newcrom R1 ingenieria-analitica.comsielc.com
Mobile Phase Acetonitrile, water, and phosphoric acid (or formic acid for MS) ingenieria-analitica.comsielc.com
Flow Rate Typically 1.0 mL/min sielc.com
Detection UV at 270 nm sielc.com
Linearity R² > 0.999 over a range of 0.32 to 16 mg/mL ingenieria-analitica.com
Precision (Area) < 0.5 % RSD ingenieria-analitica.com

| Precision (Retention) | < 0.05 % RSD | ingenieria-analitica.com |

This table presents a compilation of typical parameters from established HPLC methods for analyzing naphthalenesulfonic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Characterization

The synthesis of dinonylnaphthalenesulfonic acid begins with the Friedel-Crafts alkylation of naphthalene with nonene, which produces the key intermediate, dinonylnaphthalene. wikipedia.orggoogle.com This alkylation process can result in a complex mixture of structural isomers of dinonylnaphthalene. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and suitable technique for the characterization of these intermediates. labmanager.com

GC-MS combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. labmanager.com Volatile and semi-volatile intermediates like dinonylnaphthalene isomers can be separated on a GC column and subsequently identified based on their unique mass spectral fragmentation patterns. labmanager.com This allows researchers to assess the purity of the intermediate, identify by-products, and understand the regioselectivity of the alkylation reaction, which is crucial for the final properties of the sulfonated product. smolecule.com

While specific, published GC-MS methods for dinonylnaphthalene are not extensively detailed in readily available literature, standard methods for analyzing alkylated aromatic hydrocarbons are directly applicable. A typical analysis would involve injecting the sample into a heated port to ensure volatilization, separation on a capillary column, and detection by a mass spectrometer operating in electron impact (EI) ionization mode. nih.gov The resulting mass spectra can be compared against spectral libraries or analyzed to determine the structure of the eluted isomers. labmanager.com

Table 2: Representative GC-MS Parameters for Dinonylnaphthalene Intermediate Characterization

Parameter Description Source(s)
Instrumentation Standard GC-MS system labmanager.com
Injection Split/Splitless inlet; potential for large-volume injection nih.govnih.gov
Column 30m non-polar capillary column (e.g., DB-5ms or equivalent) researchgate.net
Carrier Gas Helium nih.gov
Temperature Program Ramped oven temperature (e.g., 100°C to 300°C) to elute isomers researchgate.net
MS Detector Quadrupole or Ion Trap labmanager.com
Ionization Mode Electron Impact (EI), 70 eV nih.gov

| Mass Range | m/z 40-500 | researchgate.net |

This table outlines representative parameters for the GC-MS analysis of alkylated naphthalenes, applicable to the dinonylnaphthalene intermediate.

Mechanistic Investigations and Interfacial Phenomena in Advanced Applications

Studies on Micelle Formation and Supramolecular Aggregation in Nonpolar Solvents

DNSA and its salts are known to form reverse micelles in nonpolar solvents. These aggregates consist of a polar core, containing the sulfonate head groups and any solubilized water or polar molecules, surrounded by a shell of the nonpolar dinonyl naphthalene (B1677914) tails, which extend into the bulk organic solvent.

Dynamics of Inverted Micelles and Solubilization Capacity

Inverted micelles of DNSA in nonpolar solvents create a distinct microenvironment capable of solubilizing substances that are otherwise insoluble in the bulk solvent. mdpi.com This phenomenon, known as solubilization, is a cornerstone of many of its applications. mdpi.com The interior of these micelles acts as a microscopic pool for polar materials. mdpi.com

The size and aggregation number of these micelles are influenced by several factors, including the nature of the solvent, the concentration of the surfactant, and the presence of water or other polar additives. For instance, studies on barium dinonylnaphthalenesulfonate in low polarity solvents have utilized vapor pressure osmometry to determine micelle size. acs.org Similarly, the aggregation phenomena of calcium sulfonate additives in hydrocarbon media have been investigated using techniques like dynamic light scattering. acs.org The solubilization capacity is not static; for example, the presence of solubilized methanol (B129727) can affect the micelle size in a nonpolar solvent. acs.org

The critical micelle concentration (CMC) is a key parameter, representing the concentration at which micelle formation begins. Interfacial pressure versus concentration curves of DNSA at the toluene-HClO4 water interface have been used to calculate the CMC in toluene. researchgate.net

Influence of Micellar Properties on Chemical Reactivity and Transport

The unique environment within inverted micelles can significantly influence chemical reactivity and the transport of species across interfaces. The compartmentalization of reactants within the micellar core can lead to enhanced reaction rates compared to the bulk solution. The reactivity of certain compounds, such as p-nitrophenyl esters, has been shown to be affected by the presence of surfactants in apolar solvents. acs.org

Furthermore, the micellar structure plays a crucial role in transport phenomena, such as in the extraction of metal ions. The kinetics of nickel (II) extraction from wastewater using DNSA in kerosene (B1165875) have been studied, highlighting the role of reverse micelles in the transport process. researchgate.net The efficiency of such extractions is intrinsically linked to the properties of the micelles, including their size and the nature of the encapsulated aqueous phase.

Interfacial Adsorption and Monolayer Behavior at Liquid-Liquid and Air-Liquid Interfaces

The behavior of DNSA at interfaces is fundamental to its function as a surfactant. It readily adsorbs at both liquid-liquid and air-liquid interfaces, forming organized monolayers that alter the interfacial properties. slideshare.netslideshare.net

Langmuir Trough Techniques for Surface Pressure-Area Isotherms

The Langmuir trough is a powerful tool for studying the behavior of insoluble monolayers at the air-water interface. nih.gov By compressing a monolayer of DNSA with a movable barrier and measuring the resulting surface pressure (the reduction in surface tension), a surface pressure-area (π-A) isotherm can be generated. biolinscientific.com This isotherm provides valuable information about the packing, phase behavior, and stability of the monolayer. biolinscientific.comnih.gov

Studies on the sodium salt of dinonylnaphthalene (B12650604) sulfonic acid using Langmuir trough techniques have revealed that it forms a liquid-condensed film. researchgate.net The pressure-area isotherms show a single surface phase, and monolayer collapse occurs at a limiting molecular area of 67 Ų. researchgate.net The shape of the π-A isotherm can indicate different phases of the monolayer, such as gaseous, liquid-expanded, liquid-condensed, and solid states. biolinscientific.com

ParameterValueReference
Limiting Molecular Area at Collapse67 Ų researchgate.net
Monolayer PhaseLiquid-Condensed researchgate.net

Kinetics of Film Desorption and Diffusion-Controlled Dissolution

The stability of DNSA monolayers can be investigated through desorption experiments. By monitoring the decrease in the area of the film at a constant surface pressure, the rate of desorption can be determined. researchgate.net For the sodium salt of dinonylnaphthalene sulfonic acid, the rates of film contraction have been found to be consistent with a diffusion-controlled dissolution process. researchgate.net This implies that the rate at which the monolayer dissolves into the subphase is governed by the diffusion of the surfactant molecules away from the interface.

Mechanisms of Interfacial Film Formation and Stabilization in Complex Systems

DNSA is instrumental in the formation and stabilization of interfacial films in a variety of complex systems, including emulsions and dispersions. The adsorption of DNSA at the oil-water interface lowers the interfacial tension, facilitating the formation of droplets and preventing their coalescence.

The stability of these films is influenced by factors such as surface pressure and the presence of other components in the system. researchgate.net The comparison between monolayer dissolution rates and metal extraction rates suggests that an interfacial extraction mechanism is dominant over an aqueous phase extraction mechanism, underscoring the importance of the interfacial film in this process. researchgate.net The organization of molecules at the interface, as deduced from surface pressure-area and surface potential-area isotherms, provides insight into the structure and stability of these films. researchgate.net

Solvent Extraction and Liquid-Liquid Ion Exchange Mechanisms

Dinonylnaphthalenesulfonic acid (DNNSA) is employed as an effective extractant and carrier in solvent extraction and liquid-liquid ion exchange processes, particularly for the separation of metal ions. Its utility stems from its ability to form inverted micelles in organic phases and to facilitate the transfer of metal ions from an aqueous phase to an organic one. tandfonline.com

For instance, DNNSA has been shown to enhance the extraction of lanthanides synergistically when used with organophosphorus compounds like 2-ethylhexyl phenylphosphonic acid (HEHφP). tandfonline.com It also functions as a carrier in liquid membrane systems for the transport of metal ions. In a study on chromium(III) transport, DNNSA was used as the carrier in a bulk liquid membrane, demonstrating its role in ion exchange mechanisms where it binds to the metal ion at one interface and releases it at another. The stoichiometry of the extracted metal-DNNSA complex can be determined using methods such as slope analysis and continuous variation. tandfonline.com

The efficiency of solvent extraction processes using DNNSA is governed by the kinetics of metal ion transfer across the phase boundary. Studies have examined the transport of chromium(III) ions through a bulk liquid membrane containing DNNSA as the carrier, focusing on the rate at which the metal is transferred from the aqueous feed phase to the organic membrane phase.

The transport of substances across a phase interface is a fundamental aspect of separation operations. wiley.com This mass transfer occurs through two primary mechanisms: molecular diffusion, driven by the random thermal motion of molecules, and eddy diffusion, which results from macroscopic fluid motion. wiley.com While turbulent eddies may dominate transport in the bulk of the fluid, the rate-limiting step is often molecular diffusion through the thin, stagnant fluid layer adjacent to the interface. wiley.com

In the specific case of chromium(III) transport using a DNNSA-containing liquid membrane, the kinetics have been described using a model based on consecutive first-order reactions. This model successfully relates the change in chromium(III) concentration in the different phases over time, especially at lower membrane flow velocities where the interface remains relatively stable. Such models are crucial for understanding and optimizing the mass transfer process, which involves the diffusion of the solute through the aqueous phase, across the interface, and into the organic phase. wiley.commdpi.com

The efficiency of the extraction process is sensitive to several operational parameters, including the chemical composition of the solvent system and the degree of agitation (stirring speed).

The choice of solvent and its composition directly impacts extraction efficiency by altering the solubility and partitioning of the target compounds. mdpi.comresearchgate.net The polarity of the solvent system is a critical factor; for example, using a mixed solvent like 50% aqueous ethanol (B145695) can enhance the extraction of a broader range of compounds compared to a pure solvent by accommodating both polar and non-polar moieties. researchgate.net In the context of DNNSA, its chemical structure allows it to function effectively in nonpolar organic solvents, facilitating the extraction of metal ions from aqueous solutions. dtic.miltandfonline.com

Stirring speed plays a crucial role by influencing the mass transfer dynamics at the aqueous-organic interface. researchgate.net Increasing the stirring rate generally enhances extraction efficiency by reducing the thickness of the diffusion boundary layer in the aqueous phase and inducing convection, which allows the system to reach thermodynamic equilibrium more quickly. researchgate.net However, excessively high stirring speeds can introduce turbulence and instability at the interface, which may negatively affect precision. researchgate.net Therefore, an optimal stirring speed often exists that maximizes extraction without compromising the stability of the system. researchgate.netresearchgate.net Studies on various extraction systems have consistently shown that increasing the agitation rate up to a certain point leads to a significant improvement in extraction signals or efficiency. researchgate.netunram.ac.id

Table 1: Effect of Stirring Speed on Extraction Efficiency in Different Systems This table presents findings from various extraction studies to illustrate the general principle of how stirring speed affects extraction efficiency. The specific systems and analytes differ but demonstrate a common trend.

Stirring Speed (rpm)System/AnalyteObservationReference
0 to 750Valproic AcidExtraction signal increased with stirring rate. A speed of 750 rpm was chosen as optimal. researchgate.net
500, 1000, 1500Java Plum's seed extractEntrapment efficiency was 48.8%, 49.1%, and 56.0% respectively, showing an increase with speed. unram.ac.id
0 to 1800PyrethroidsExtraction efficiency increased up to 1500 rpm, after which it plateaued. researchgate.net

Complexation Reactions and Stability Constants of Inorganic Complexes

The extraction of metal ions by dinonylnaphthalenesulfonic acid involves the formation of a coordination complex between the metal ion and the DNNSA molecule. tandfonline.com The stoichiometry of these complexes, which describes the ratio of the metal ion to the extractant molecules, is a key parameter in understanding the extraction mechanism. For the synergistic extraction of lanthanides, for example, the stoichiometry of the extracted species was found to differ between the early and late members of the lanthanide series. tandfonline.com

The strength of the interaction between the metal ion and the ligand (DNNSA) is quantified by the stability constant (or formation constant) of the complex. nih.gov A high stability constant indicates the formation of a stable complex, which generally favors extraction. Calculating these constants often involves computational methods, such as density functional theory, combined with continuum solvation models. nih.gov These calculations help determine the reaction-free energies for the formation of the metal-ligand complex in the aqueous phase. nih.gov For instance, computational studies on metal-nitrate complexes have been used to analyze coordination chemistry and predict stability constants, revealing how different metal ions like Fe(II), Fe(III), and Ce(IV) coordinate with ligands. nih.gov This type of analysis is fundamental to predicting and optimizing the selective extraction of specific metal ions from complex mixtures. tandfonline.comnih.gov

Synergistic Effects in Mixed Extractant Systems (e.g., with Crown Ethers)

The interaction between dinonylnaphthalenesulfonic acid (HDNNS) and crown ethers in solvent extraction systems presents a complex picture. While the combination of different types of extractants often leads to a synergistic effect, where the combined extraction capability is greater than the sum of the individual components, this is not consistently observed with HDNNS and crown ethers.

One study investigating the extraction of Europium(III) from nitrate (B79036) and perchlorate (B79767) solutions using HDNNS in benzene (B151609) found that the addition of dibenzo-24-crown-8 (B80794) or dicyclohexyl-18-crown-6 did not result in synergism; instead, an antagonistic effect was observed. akjournals.com Similarly, another investigation into the extraction of Eu(III) by HDNNS in benzene, with the addition of dibenzo 24-crown-8 or di cyclohexyl 18-crown-6, also reported no obvious synergistic effect. iaea.org

Conversely, the extraction of alkaline earth cations by xylene solutions of HDNNS from aqueous hydrochloric acid solutions showed that the presence of crown ethers such as 15-crown-5, 18-crown-6, and 21-crown-7 in the aqueous phase strongly synergized the extraction of larger alkaline earth cations. osti.gov This suggests that the nature of the metal ion and the specific crown ether employed are critical factors in determining the presence and magnitude of any synergistic effect. The proposed mechanism for this synergism involves the formation of a more hydrophobic extractable complex. tandfonline.com The crown ether encapsulates the metal cation, and this complex is then extracted into the organic phase by the HDNNS.

A review of solvent extraction with sulfonic acids highlighted that the synergism of mixtures, particularly those containing crown ethers, is a significant area of research. tandfonline.com The potential for synergism is theorized to arise from the ability of crown ethers to promote metal extraction when added to solutions of an organic soluble-aqueous insoluble cation exchanger like HDNNS. akjournals.com

Table 1: Synergistic Effects of Dinonylnaphthalenesulfonic Acid with Crown Ethers

Metal Ion Crown Ether Observation Reference
Europium(III) Dibenzo-24-crown-8, Dicyclohexyl-18-crown-6 Antagonism/No obvious synergism akjournals.comiaea.org
Alkaline Earth Cations 15-crown-5, 18-crown-6, 21-crown-7 Strong Synergism osti.gov

Application in Selective Separation of f-Block Elements (e.g., Lanthanides, Actinides)

The separation of f-block elements, namely the lanthanides and actinides, is a significant challenge in nuclear waste management and materials science due to their similar ionic radii and chemical properties. nih.gov Dinonylnaphthalenesulfonic acid (HDNNS) has been investigated as a potential extractant for this purpose, often in combination with other reagents.

The separation of trivalent lanthanides and actinides is particularly difficult. nih.gov However, synergistic combinations of HDNNS and 2,4,6-tri-(2-pyridyl)-1,3,5-triazine (TPTZ) in carbon tetrachloride have shown promise for the group separation of trivalent lanthanides and actinides from a nitric acid medium. iaea.org While encouraging results were obtained in batch distribution studies, technical challenges such as slow phase disengagement hindered the observation of the calculated separation factors in a mixer-settler counter-current setup. iaea.org

Research has also explored the complexation of americium(III), an actinide, with a diazacrown ether using HDNNS as a liquid ion exchanger. acs.org While no significant complexation was detected at low pH, measurable complex formation was observed at higher pH values, indicating the potential for pH-controlled separation. acs.org

The fundamental challenge in separating f-block elements lies in exploiting the subtle differences in their coordination chemistry. nih.gov Ligands containing "soft" donor atoms like sulfur have shown selectivity for trivalent actinides over lanthanides. nih.govnih.gov While HDNNS is a sulfonic acid-based extractant, its use in mixed systems with ligands that have a higher affinity for actinides could enhance separation efficiency.

Table 2: Separation of f-Block Elements using Dinonylnaphthalenesulfonic Acid

Elements to be Separated Co-extractant/System Observations Reference
Trivalent Lanthanides and Actinides 2,4,6-tri-(2-pyridyl)-1,3,5-triazine (TPTZ) in CCl4 Encouraging results in batch tests, but technical issues in continuous systems. iaea.org
Americium(III) Diazacrown ether pH-dependent complex formation. acs.org

Phase-Transfer Catalysis Mechanisms and Applications

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed. phasetransfer.com

Dinonylnaphthalenesulfonic acid, with its lipophilic dinonylnaphthalene group and hydrophilic sulfonic acid group, possesses surfactant-like properties that can be relevant in phase-transfer catalysis. While not a classic quaternary ammonium salt, its ability to form micelles and interact at interfaces can influence multiphase reactions.

The fundamental mechanism of PTC, known as the "Extraction Mechanism," involves the transfer of an anion from the aqueous phase to the organic phase by the catalyst. phasetransfer.com An alternative, the "interfacial mechanism," proposes that the reaction occurs at the interface between the two phases. mdpi.com In this scenario, the deprotonation of a C-H acid occurs at the interface, and the resulting carbanion is then transferred into the organic phase by the phase-transfer catalyst. mdpi.com

The choice of catalyst and solvent is crucial in PTC. operachem.com While quaternary ammonium and phosphonium (B103445) salts are common, crown ethers can also act as phase-transfer catalysts by encapsulating metal cations and transporting them into the organic phase. wikipedia.orgoperachem.com This is particularly relevant to the synergistic systems discussed in section 4.4.3, where the crown ether facilitates the transfer of the metal ion.

Although direct applications of dinonylnaphthalenesulfonic acid as a primary phase-transfer catalyst are not extensively documented in the provided search results, its role as a liquid ion exchanger and its interfacial activity in mixed extractant systems are mechanistically related to the principles of phase-transfer catalysis. The extraction of metal ions by HDNNS can be viewed as a form of phase transfer, where the metal ion is transferred from the aqueous phase to the organic phase.

Applications in Advanced Materials and Separation Technologies

Polymer Inclusion Membranes (PIMs) for Selective Ion Transport

Polymer inclusion membranes (PIMs) represent a significant advancement in separation technology, merging the high selectivity of liquid membranes with superior stability. deswater.com These membranes typically consist of a polymer support, a plasticizer, and an ion carrier, which is responsible for selectively binding and transporting target ions across the membrane. deswater.com DNNSA has emerged as a highly effective ion carrier in these systems, particularly for the separation of heavy metal ions from aqueous solutions. mdpi.comnih.gov

DNNSA functions as an acidic carrier in PIMs, facilitating the transport of metal cations. mdpi.comnih.gov The mechanism involves the exchange of protons from the sulfonic acid group with metal ions at the source phase interface. The resulting metal-DNNSA complex then diffuses across the membrane to the receiving phase, where the metal ion is released, often into a highly acidic solution, regenerating the carrier for subsequent transport cycles. mdpi.comnih.gov This process is a form of facilitated transport. mdpi.comnih.govnih.gov Studies have demonstrated the efficiency of DNNSA in transporting various metal ions, including lead (Pb(II)), copper (Cu(II)), cadmium (Cd(II)), and cobalt (Co(II)). mdpi.comnih.govdeswater.com The effectiveness of these ion carriers is linked to their immobilization within the polymer matrix of the membrane. mdpi.comnih.govnih.gov

The performance of a PIM is critically dependent on the relative proportions of its three main components: the polymer matrix, the plasticizer, and the ion carrier. deswater.com The polymer provides the mechanical framework, the plasticizer ensures flexibility and facilitates mobility of the carrier within the matrix, and the carrier dictates the selectivity and transport efficiency. deswater.com

Research has focused on optimizing these components for specific separation tasks. For the separation of Pb(II), Cu(II), and Cd(II), a common polymer matrix used is poly(vinyl chloride) (PVC). mdpi.comnih.gov In one study, the optimal composition for a PVC-based PIM was found to be 15% wt. DNNSA as the carrier, 20% wt. dioctyl terephthalate (B1205515) as the plasticizer, and 65% wt. PVC. mdpi.comnih.govresearchgate.net Similarly, for the recovery of Co(II) using a cellulose (B213188) triacetate (CTA) based PIM, a carrier concentration of 15% wt. DNNSA was identified as the most efficient. deswater.comdeswater.com The choice of plasticizer also significantly impacts performance. In the Co(II) separation study, dioctyl adipate (B1204190) (DOA) was found to yield the maximum flux and extraction efficiency compared to other plasticizers like dioctyl phthalate, triethyl phosphate, and tributyl phosphate. deswater.comdeswater.com

Table 1: Optimized Composition of DNNSA-based Polymer Inclusion Membranes

Target Ion(s) Polymer Matrix Carrier (DNNSA) Conc. (% wt.) Plasticizer Plasticizer Conc. (% wt.) Polymer Conc. (% wt.) Source
Pb(II), Cu(II), Cd(II) Poly(vinyl chloride) (PVC) 15% Dioctyl terephthalate 20% 65% mdpi.comnih.gov

This table presents optimized compositions for DNNSA-based PIMs as reported in different studies.

The transport of heavy metal ions such as Pb(II) through PIMs containing DNNSA has been shown to follow first-order kinetics. mdpi.comnih.govnih.gov This kinetic model is characteristic of a facilitated transport mechanism, where the rate is dependent on the initial concentration of the metal ions in the source phase. mdpi.comnih.gov Under optimal conditions (source phase pH 3.0, receiving phase 2.0 M HNO₃), transport efficiencies of 96–99% for Pb(II) have been achieved after just 4 hours. mdpi.comnih.gov

DNNSA-based PIMs also exhibit high selectivity for certain metal ions over others. In systems containing Pb(II), Cu(II), and Cd(II), the observed transport selectivity follows the order Pb²⁺ > Cu²⁺ > Cd²⁺. mdpi.comnih.gov This allows for the effective separation of lead from the other two metals, with high separation factors reported for Pb(II)/Cu(II) and Pb(II)/Cd(II) mixtures. mdpi.comnih.govnih.gov

Another study investigating a wider range of cations with a PIM containing purified DNNSA found the following order of extraction affinity: Fe³⁺ > Ca²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Ni²⁺ > Mg²⁺ > Na⁺ ≈ K⁺. daneshyari.com This selectivity can be explained by the Hard and Soft Acids and Bases (HSAB) theory and the hydration energy of the metal cations. daneshyari.com

Table 2: Metal Ion Extraction Efficiency and Stoichiometry with a Purified DNNSA-based PIM

Metal Ion Stoichiometric Ratio (DNNSA:Ion) Percentage Extracted (%)
Fe³⁺ 1:1 93.9
Ca²⁺ 2:1 63.4
Pb²⁺ 2:1 59.7
Zn²⁺ 2:1 48.5
Cu²⁺ 2:1 45.0
Ni²⁺ 2:1 40.6
Mg²⁺ 2:1 35.0
Na⁺ 1:1 20.9
K⁺ 1:1 20.1

Data from a PIM containing 35 wt% purified DNNSA, 10 wt% 1-tetradecanol, and 55 wt% PVC. daneshyari.com

The long-term stability and reusability of PIMs are crucial for their practical application. One challenge is the potential loss of membrane components, particularly the carrier and plasticizer, into the aqueous phases over time. Research has shown that using purified DNNSA, which is free from the water-soluble diluents often found in commercial grades, can lead to membranes with better extraction efficiency and slightly lower mass loss. daneshyari.com

Regeneration studies are essential to determine the potential for repeated use of the membranes. For cobalt extraction, the reproducibility of the process was confirmed over 10 replicate measurements. deswater.comdeswater.com Furthermore, desorption experiments using acidic solutions can effectively strip the metal ions from the membrane, allowing for its reuse. For instance, in studies involving the biosorption of lead and cadmium, using hydrochloric acid as a desorbing agent achieved over 70% removal, regenerating the sorbent for subsequent cycles. mdpi.com While this study was on a biosorbent, the principle of acid stripping is the same for PIM regeneration. The long-term integrity and potential for repeated use of DNNSA-based PIMs remain active areas of research. mdpi.com

Role in Emulsion Science and Stabilization in Advanced Formulations

The amphiphilic nature of DNNSA makes it an effective surfactant or dispersant, particularly in non-aqueous and mixed-solvent systems. cymitquimica.comgoogle.com Its ability to reduce interfacial tension between immiscible liquids or between a liquid and a solid particle is fundamental to its role in creating and stabilizing emulsions and dispersions. google.com

DNNSA and its derivatives are effective dispersants for non-aqueous fluid compositions that contain finely divided solid particles. google.com They function by adsorbing onto the surface of the particles, preventing them from re-agglomerating, which improves the rheological and suspension properties of the formulation. google.com This is particularly valuable in applications like paints and high-solids coatings. google.comgoogle.com

Advanced Additive Research in Industrial Formulations (Focus on functional mechanisms)

In the realm of industrial formulations, dinonylnaphthalenesulfonic acid and its metallic salts are recognized as high-performance additives. google.com Their efficacy stems from their surface-active nature, which allows them to modify the interfaces between different phases within a complex mixture, such as a paint, coating, or lubricant. Research has focused on understanding the specific chemical and physical mechanisms through which they enhance the properties and performance of these formulations. The primary functions investigated include dispersion of particulates, high-temperature lubrication, and the modification of fluid rheology.

In nonaqueous systems like high-solids paints and coatings, achieving a stable, uniform dispersion of finely divided solid particles (pigments, fillers) is critical for final product quality. google.comgoogle.com DNNSA is an exceptionally efficient dispersant in these applications. smolecule.com

Molecular ComponentFunction in DispersionMechanism of Action
Sulfonic Acid Group (Polar Head) Anchoring GroupAdsorbs onto the surface of polar solid particles (e.g., pigments).
Dinonyl-Naphthalene (Non-Polar Tail) Stabilizing ChainExtends into the non-polar solvent, creating a steric repulsion layer.
Overall Molecule DispersantPrevents particle agglomeration, ensuring a stable and uniform suspension. google.com

Dinonylnaphthalenesulfonic acid and, more commonly, its metallic salts (e.g., barium and calcium dinonylnaphthalenesulfonate) are used as additives in industrial lubricants, greases, and cutting fluids to improve performance under demanding conditions. wikipedia.org These additives are particularly valued for their high thermal stability. minglanchem.com

The lubrication enhancement is achieved through several key mechanisms:

Protective Film Formation: Under high-pressure and high-temperature conditions, the sulfonate additive forms a resilient, protective film on metal surfaces. This film acts as a barrier that prevents direct metal-to-metal contact, thereby significantly reducing friction and wear. minglanchem.com

Detergency and Corrosion Inhibition: Barium and calcium sulfonates possess detergent properties. They neutralize acidic byproducts that form during fuel combustion or lubricant oxidation. minglanchem.com By neutralizing these corrosive acids, they prevent chemical wear and the formation of sludge and varnish deposits, keeping metal surfaces clean and extending the life of the equipment. minglanchem.comgoogle.com

Anti-Wear Properties: The film formed by the additive contributes directly to the anti-wear characteristics of the lubricant, protecting critical components from damage under boundary lubrication conditions. minglanchem.com

MechanismFunctional Role of DNNSA Salts
Boundary Film Formation Forms a durable, protective layer on metal surfaces to reduce direct contact. minglanchem.com
Detergency Neutralizes acidic byproducts of combustion and oxidation, preventing deposit formation. minglanchem.com
Corrosion Inhibition Protects metal surfaces from corrosive attack by acidic compounds. google.com
Thermal Stability Resists chemical breakdown at high operating temperatures, ensuring sustained performance. minglanchem.com

The flow properties, or rheology, of complex fluids containing suspended solids are heavily influenced by the state of dispersion of those solids. DNNSA plays a crucial role in modifying and controlling the viscosity of such systems. google.com

The mechanism of viscosity reduction is a direct consequence of the compound's dispersant action. In a poorly dispersed system, solid particles agglomerate into large, irregular clusters. These clusters immobilize a significant amount of the liquid medium within their structure, which dramatically increases the bulk viscosity of the fluid.

By functioning as a dispersant, DNNSA prevents this particle agglomeration. google.com It breaks down existing clusters and stabilizes the individual particles, releasing the trapped liquid. This release of the continuous phase fluid leads to a significant reduction in the system's viscosity and an improvement in its flow characteristics. This effect is particularly valuable in the formulation of high-solids coatings, where it allows for a higher pigment load without creating a product that is too thick to apply. google.com

CauseEffect on Fluid Properties
Particle Agglomeration (No Dispersant) Liquid medium is trapped within particle clusters, leading to high viscosity.
Particle Dispersion (With DNNSA) Particles are separated, releasing the trapped liquid and reducing bulk viscosity. google.comgoogle.com

Theoretical and Computational Studies on Dinonylnaphthalenesulfonic Acid Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic characteristics of dinonylnaphthalenesulfonic acid. nih.govresearchgate.netscirp.org These computational methods allow for the optimization of the molecule's three-dimensional geometry and provide detailed information about its electronic structure.

Theoretical studies focus on calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net For DNNSA, these calculations help in understanding the distribution of electron density, identifying the locations of the electron-donating nonyl chains and the electron-withdrawing sulfonic acid group on the naphthalene (B1677914) core. This information is vital for predicting how DNNSA will interact with other molecules and surfaces.

Furthermore, DFT calculations can be used to analyze various molecular properties, including electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net This level of detail is essential for understanding the mechanisms behind DNNSA's surfactant and catalytic activities.

Table 1: Calculated Electronic Properties of Naphthalene and its Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Naphthalene-6.15-1.334.82
1,5-Diaminonaphthalene-5.21-0.984.23
1,8-Diaminonaphthalene-5.01-0.994.02

Note: This table is illustrative and based on general DFT calculations for naphthalene derivatives. Specific values for dinonylnaphthalenesulfonic acid would require dedicated computational studies.

Molecular Dynamics Simulations of Interfacial Behavior and Micellar Aggregation

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of DNNSA molecules at interfaces and their self-assembly into micelles. researchgate.netnih.govmdpi.comnih.govsyxbsyjg.com These simulations model the interactions between DNNSA molecules and surrounding solvent molecules (e.g., water and oil) over time, providing insights into processes that are difficult to probe experimentally.

At oil-water interfaces, MD simulations can reveal how DNNSA molecules orient themselves, with the hydrophilic sulfonate head group interacting with the aqueous phase and the hydrophobic dinonyl tails penetrating the oil phase. syxbsyjg.com This interfacial arrangement is fundamental to DNNSA's role as an emulsifier and demulsifier. google.comgoogle.com Simulations can quantify the reduction in interfacial tension and provide a microscopic view of the structure and stability of the interfacial film. researchgate.net

The aggregation of DNNSA molecules into micelles in solution is another critical phenomenon that can be studied using MD simulations. mdpi.comnih.gov These simulations can predict the critical micelle concentration (CMC), aggregation number (the number of molecules in a micelle), and the shape and size of the resulting micelles. nih.gov Understanding the morphology of these aggregates is crucial for applications ranging from detergency to drug delivery.

Modeling of Mass Transfer and Reaction Kinetics in Extraction Systems

Dinonylnaphthalenesulfonic acid is widely used as an extractant in solvent extraction processes, particularly for the separation of metals. Theoretical models are developed to describe the mass transfer and reaction kinetics within these complex systems. These models are essential for the design and optimization of industrial extraction circuits.

The modeling of mass transfer in liquid-liquid extraction systems involving DNNSA considers the diffusion of the metal-DNNSA complex across the aqueous-organic interface. The rate of extraction is often influenced by factors such as the concentration of the extractant, the pH of the aqueous phase, and the temperature. Kinetic models aim to elucidate the rate-determining step of the extraction process, which could be the formation of the complex at the interface or its diffusion into the bulk organic phase.

For instance, in the extraction of rare earth elements, kinetic studies can determine the order of the reaction with respect to the metal ion and the extractant concentration, providing valuable information for process control. These models often incorporate parameters that describe the equilibrium of the extraction reaction and the rate constants associated with the forward and reverse reactions.

Prediction of Solubilization Phenomena and Interactions with Different Solvents

The ability of DNNSA micelles to solubilize otherwise insoluble compounds is a key aspect of its surfactant functionality. Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are employed to predict the solubility of various substances in DNNSA solutions. zenodo.orgntnu.nonih.govcore.ac.ukresearchgate.net

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in a given solvent, thereby allowing for the estimation of its solubility. zenodo.orgntnu.nonih.gov This predictive capability is highly valuable in formulation science, where the goal is to create stable and effective mixtures for a wide range of applications, from lubricants to coatings. cymitquimica.comchemicalbook.com

These models can predict how changes in the solvent composition or the addition of co-solvents will affect the solubilization capacity of DNNSA. By understanding the interactions between DNNSA, the solvent, and the solute at a molecular level, researchers can design more efficient and targeted formulations.

Development of Predictive Models for Structure-Activity Relationships in Surfactancy and Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical correlation between the molecular structure of DNNSA and its performance as a surfactant and catalyst. researchgate.net These predictive models are crucial for designing new DNNSA derivatives with enhanced properties.

In the context of surfactancy, QSAR models can relate molecular descriptors of DNNSA, such as the length and branching of the nonyl chains or the position of the sulfonate group, to its surface tension reduction capabilities, foaming properties, and emulsification efficiency. researchgate.net

As a catalyst, particularly in acid-catalyzed reactions, the activity of DNNSA is related to the acidity of the sulfonic acid group and the steric environment around it. QSAR models can help in understanding how modifications to the molecular structure can influence its catalytic efficiency. By identifying the key structural features that govern its activity, these models guide the synthesis of more effective DNNSA-based catalysts. google.com

Environmental Research Perspectives: Fate, Transport, and Remediation Strategies

Environmental Fate and Transport Mechanisms in Aquatic and Soil Systems

The environmental behavior of dinonylnaphthalenesulfonic acid is largely governed by its physicochemical properties. As ionic substances under typical environmental conditions, DNSA and its salts exhibit low volatility. epa.gov They are characterized by very low water solubility and a tendency to adsorb to soil and sediment. epa.govwikipedia.org

Partitioning Behavior: Sediment-Water and Biota-Water Partitioning

In aquatic environments, dinonylnaphthalenesulfonic acids are expected to partition from the water column to sediment due to their hydrophobic nature. nih.gov This partitioning behavior is a key factor in their environmental distribution. canada.ca Modeled physicochemical properties suggest that these compounds will likely bind to organic carbon in sediments and lipids in aquatic organisms. nih.govbohrium.com

Studies on other organic sulfonates have shown that the sediment-water distribution coefficient (Kd) tends to increase with the length of the carbon chain, indicating a higher affinity for sediment with increasing hydrophobicity. nih.gov While specific Kd values for DNSA were not found in the provided results, the general behavior of similar compounds suggests significant partitioning to sediment.

Biota-water partitioning, another critical process, describes the distribution of a chemical between an organism and the surrounding water. For DNSA and its salts, their low water solubility and high octanol-water partition coefficient suggest a potential for accumulation in aquatic life. epa.gov

Biodegradation Pathways and Environmental Persistence Studies

Currently, there is a lack of specific data on the biodegradation pathways of dinonylnaphthalenesulfonic acid. epa.gov However, its chemical structure, characterized by a high degree of branched alkyl groups and low water solubility, suggests that biodegradation is likely to be a slow process. epa.gov This slow degradation, combined with its other properties, leads to an expectation of moderate persistence in the environment. epa.gov

Mobility in Soil and Groundwater: Leaching Potential

Dinonylnaphthalenesulfonic acid and its related compounds are expected to have low mobility in soil. epa.gov This is attributed to their strong tendency to adsorb to soil particles, which significantly limits their potential to leach into groundwater. epa.gov The ionic nature of these substances further reduces their volatilization from soil surfaces. epa.gov

Research on Bioaccumulation Potential in Aquatic Organisms (Methodological aspects)

The potential for a chemical to accumulate in living organisms is a key consideration in environmental risk assessment. For dinonylnaphthalenesulfonic acid, its properties suggest a moderate to high potential for bioaccumulation. epa.gov

Bioconcentration and Biomagnification Studies in Model Organisms

Research has been conducted to understand the bioaccumulation of dinonylnaphthalenesulfonic acid and its salts in benthic invertebrates. A study involving the freshwater mussel (Lampsilis siliquoidea) and the oligochaete worm (Tubifex tubifex) examined the uptake of calcium dinonylnaphthalene (B12650604) sulfonate (CaDNS) and other related compounds from sediment. nih.gov

In T. tubifex, the 28-day biota-sediment accumulation factors (BSAFs) were determined for dinonylnaphthalene disulfonic acid (DNDS), barium dinonylnaphthalene sulfonate (BaDNS), and CaDNS. nih.gov The BSAF values indicated a potential for biomagnification for DNDS. nih.gov For the freshwater mussel, kinetic bioconcentration factors (BCFK) were calculated for the gill and viscera tissues. bohrium.com The study found that mussels could depurate a significant portion of the accumulated CaDNS once removed from the exposure source. nih.govbohrium.com

Interactive Data Table: Bioaccumulation Factors for Dinonylnaphthalenesulfonic Acid Derivatives

OrganismCompoundExposure DurationEndpointValue
Tubifex tubifexDNDS28 daysBSAF2.8–5.2
Tubifex tubifexBaDNS28 daysBSAF0.53–0.76
Tubifex tubifexCaDNS28 daysBSAF0.83–1.11
Lampsilis siliquoidea (Gill)CaDNS25 daysBCFK14.07
Lampsilis siliquoidea (Viscera)CaDNS25 daysBCFK16.39

Source: nih.govbohrium.com

Methodologies for Assessing Uptake and Elimination Kinetics

Methodologies for assessing the bioaccumulation of dinonylnaphthalenesulfonic acid compounds often involve exposing organisms to spiked sediment or sand over a defined period, followed by a depuration phase in clean water. nih.gov

In a study with Lampsilis siliquoidea, mussels were exposed to sand spiked with CaDNS for 25 days. nih.gov Following this uptake phase, the mussels were transferred to clean water for a 28-day depuration period to monitor the elimination of the chemical. nih.gov Tissue samples, specifically the gill, foot, and viscera, were analyzed separately to determine the concentration of the compound in different parts of the organism. nih.gov For Tubifex tubifex, the exposure to spiked sediment lasted for 28 days, with whole-body tissue samples analyzed for the concentration of the naphthalenesulfonic acids. nih.gov This methodological approach allows for the calculation of key kinetic parameters, including uptake and elimination rate constants, which are used to determine bioconcentration and bioaccumulation factors. bohrium.com

Regulatory Science and Risk Assessment Methodologies (Focus on the science behind assessment)

Regulatory bodies worldwide employ scientific principles to assess the potential risks posed by chemicals like DNNSA to human health and the environment. publications.gc.caepa.gov This involves a combination of experimental data and predictive modeling to characterize exposure and hazard.

A critical component of risk assessment is the development of environmental exposure scenarios. These scenarios are constructed to estimate the potential release of a substance to the environment during its various industrial uses. For naphthalene (B1677914) sulfonic acids, including DNNSA, governmental bodies like Health Canada and Environment and Climate Change Canada have developed detailed exposure scenarios for a range of applications. publications.gc.cacanada.cacanada.ca

These scenarios consider the entire lifecycle of the substance, from its manufacture and formulation into products to its industrial use and final disposal. Key industrial applications for which exposure scenarios have been developed for NSAs include:

Lubricant oil blending

Use in metalworking fluids

Formulation and industrial use of paints and coatings

Formulation of oil and gas products

Use in fuels and as an antistatic agent in food packaging materials publications.gc.cacanada.ca

The development of these scenarios involves gathering data on the quantities of the substance used, the types of processes involved, and the presence and effectiveness of any on-site risk management measures, such as wastewater treatment. canada.ca This information is then used to model the predicted environmental concentrations (PECs) in various environmental compartments like water, soil, and sediment. publications.gc.ca

Table 1: Industrial Applications and Exposure Scenarios for Naphthalene Sulfonic Acids (including DNNSA)

Industrial ApplicationPotential Release PathwaysEnvironmental Compartments of Concern
Lubricant Oil BlendingIndustrial wastewater dischargeAquatic Environment, Sediment
Metalworking FluidsIndustrial wastewater discharge, disposal of used fluidsAquatic Environment, Soil
Paints and CoatingsIndustrial wastewater discharge during formulation and applicationAquatic Environment, Sediment
Oil and Gas ProductsIndustrial wastewater discharge, spillsAquatic Environment, Soil, Sediment
FuelsReleases during production and distributionAquatic Environment
Food Packaging (Antistatic Agent)Migration to food (considered negligible)Human Exposure (indirect)

This table is a representation of industrial applications and potential environmental exposure pathways for naphthalene sulfonic acids as a group, which includes dinonylnaphthalenesulfonic acid. Data synthesized from Canadian government risk assessment documents. publications.gc.cacanada.ca

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that are increasingly used in regulatory science to predict the physicochemical properties, environmental fate, and toxicity of chemicals when experimental data is limited. aftonchemical.comnih.gov These models establish a mathematical relationship between the chemical structure of a substance and its biological or environmental activity. aftonchemical.comecetoc.org

For a complex molecule like dinonylnaphthalenesulfonic acid, QSAR models can be employed to estimate key environmental parameters such as:

Bioaccumulation Potential: Predicting the bioconcentration factor (BCF) in aquatic organisms. aftonchemical.com

Environmental Persistence: Estimating the rate of biodegradation in different environmental compartments. epa.gov

Mobility in Soil: Predicting the soil adsorption coefficient (Koc), which indicates the likelihood of the substance to bind to soil particles or move into groundwater. epa.gov

The use of QSAR is guided by principles established by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure the models are validated and their predictions are reliable for regulatory purposes. aftonchemical.com For instance, the Canadian government has utilized QSAR models in the ecological risk classification of organic substances, including some naphthalene sulfonic acids. publications.gc.ca

Comparison with Other Naphthalene Sulfonic Acids and Surfactants in Environmental Contexts

The environmental profile of dinonylnaphthalenesulfonic acid (DNNSA) and its salts is often evaluated in comparison with other structurally related naphthalene sulfonic acids (NSAs) and surfactants. These comparisons are crucial for understanding its relative persistence, mobility, and ecotoxicity in aquatic and terrestrial ecosystems. The presence and nature of functional groups, such as the sulfonic acid moiety, and the length and branching of the alkyl chains significantly influence the compound's environmental behavior. epa.gov

Research indicates that within the dinonylnaphthalene category, the sulfonic acid functional group is a key determinant of environmental fate. epa.gov For instance, while the parent compound diisononylnaphthalene is expected to have high volatilization, the sulfonic acid derivatives like DNNSA are ionic under environmental conditions, leading to low volatilization. epa.gov Furthermore, while no specific biodegradation data is available for DNNSA, its low solubility and highly branched alkyl structure suggest that its rate of biodegradation is likely to be slow. epa.gov

A study examining three different NSA congeners—barium dinonylnaphthalene sulfonate (BaDNS), calcium dinonylnaphthalene sulfonate (CaDNS), and dinonylnaphthalene disulfonic acid (DNDS)—revealed significant differences in their effects on freshwater organisms. nih.gov The sulfonate salts (BaDNS and CaDNS) were found to be considerably more acutely toxic to all tested invertebrate species in water-only exposures when compared to DNDS. nih.gov This suggests that the specific salt form of the dinonylnaphthalene sulfonate can greatly influence its environmental risk profile.

The presence of organic carbon in the substrate also plays a critical role in the toxicity of these compounds. When fathead minnow eggs were exposed to CaDNS and DNDS in sediment with approximately 2% organic carbon, no adverse effects on hatch success or larval growth were observed at concentrations up to 246 and 798 µg/g dry weight, respectively. nih.gov However, in a substrate without organic carbon (sand), CaDNS showed significant toxicity to fathead minnows. nih.gov This highlights that the environmental matrix can mediate the bioavailability and toxicity of these substances, with benthic organisms potentially being at the greatest risk due to the tendency of NSAs to partition into sediments. researchgate.net

The Canadian government has assessed a group of Naphthalene Sulfonic Acids and Salts (NSAs), categorizing them based on solubility to better predict their environmental hazard. Low solubility NSAs, which include DNNSA and its salts, were found to have a high hazard potential for aquatic organisms, while high solubility NSAs presented a moderate hazard. canada.ca This distinction is vital for environmental risk assessment, as it groups chemicals with similar environmental behaviors. canada.ca The assessment concluded that while substances like DNNSA, BaDNNSA, and CaDNNSA are not considered harmful at current exposure levels, they are recognized as having ecological effects of concern due to their toxicity. canada.ca

The following tables provide a comparative overview of the physicochemical and ecotoxicological properties of dinonylnaphthalenesulfonic acid and related compounds based on available research findings.

Interactive Table 1: Comparative Physicochemical Properties

Property Dinonylnaphthalenesulfonic acid (DNNSA) Dinonylnaphthalene disulfonic acid (DNNDSA) Diisononylnaphthalene
CAS Number 25322-17-2 60223-95-2 63512-64-1
Molecular Formula C₂₈H₄₄O₃S C₂₈H₄₄O₆S₂ C₂₈H₄₄
Molar Mass 460.72 g/mol 540.78 g/mol 380.68 g/mol
Boiling Point 600.4 °C 101 °C (for 55 wt. % solution in isobutanol) 483.2 °C (Estimated)
Water Solubility Very low / Insoluble. wikipedia.orggoogle.comchemicalbook.com Insoluble in H₂O; soluble in alcohols, esters, ketones. sigmaaldrich.com 6.7 x 10⁻⁵ mg/L (Estimated)
Vapor Pressure Low N/A 1.9 x 10⁻⁶ mm Hg (Estimated)
Environmental Mobility Expected to have low mobility in soil. epa.gov N/A Expected to have low mobility in soil. epa.gov
Volatilization Low (due to ionic nature). epa.gov N/A High (attenuated by adsorption to soil). epa.gov
Persistence Expected to have moderate persistence. epa.gov N/A Expected to have moderate persistence. epa.gov

| Bioaccumulation Potential | Moderate to high potential. epa.gov | BSAFs for DNDS in T. tubifex indicated a potential biomagnification concern. researchgate.net | Moderate to high potential. epa.gov |

Interactive Table 2: Comparative Aquatic Toxicity (LC50/EC50 Values)

Organism Compound Exposure Type Endpoint Value Reference
Pimephales promelas (Fathead Minnow) CaDNS Water-only (sand substrate) 21-d Survival (LC50) 13.8 µg/L nih.gov
Pimephales promelas (Fathead Minnow) CaDNS Water-only (sand substrate) 21-d Biomass (EC50) 15.5 µg/L nih.gov
Pimephales promelas (Fathead Minnow) CaDNS Water-only (sand substrate) 21-d Growth (EC50) 18.8 µg/L nih.gov
Hyalella azteca (Amphipod) BaDNS Water-only Acute LC50 0.47 - 12.1 µg/L nih.gov
Hyalella azteca (Amphipod) CaDNS Water-only Acute LC50 0.47 - 12.1 µg/L nih.gov
Hyalella azteca (Amphipod) DNDS Water-only Acute LC50 ≥ 98.2 µg/L nih.gov
Planorbella pilsbryi (Snail) BaDNS Water-only Acute LC50 0.47 - 12.1 µg/L nih.gov
Planorbella pilsbryi (Snail) CaDNS Water-only Acute LC50 0.47 - 12.1 µg/L nih.gov
Planorbella pilsbryi (Snail) DNDS Water-only Acute LC50 ≥ 98.2 µg/L nih.gov
Lampsilis spp. (Mussels) BaDNS Water-only Acute LC50 0.47 - 12.1 µg/L nih.gov
Lampsilis spp. (Mussels) CaDNS Water-only Acute LC50 0.47 - 12.1 µg/L nih.gov

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%) is the concentration of a chemical that causes a specified effect in 50% of a sample population.

Future Directions and Emerging Research Areas

Nanomaterials Synthesis and Functionalization Using DNNSA

The unique amphiphilic nature of DNNSA, combining a large, nonpolar dinonylnaphthalene (B12650604) group with a polar sulfonic acid head, makes it a candidate for roles in nanoscience. cymitquimica.comtaylorfrancis.com While the direct synthesis of nanoparticles using DNNSA as the primary surfactant is not yet widely documented, its application in the functionalization of materials is an active area of interest.

One notable application involves the functionalization of conductive polymers. For instance, DNNSA has been used as a dopant in the emulsion polymerization of polyaniline (PANI). The resulting PANI/DNNSA composite is used to coat glassy carbon electrodes. In this role, DNNSA not only facilitates the polymerization process but also imparts specific properties to the final material, creating a functionalized surface for subsequent applications, such as in biosensors.

Future research may focus on leveraging DNNSA as a "nano-surfactant" or stabilizer in the synthesis of various nanoparticles (e.g., metal oxides, quantum dots). taylorfrancis.com The bulky, nonpolar tail could provide a robust steric barrier, preventing aggregation and controlling particle size during synthesis, while the sulfonic acid group would allow for dispersion in specific polar media and provide a site for further chemical modification. cymitquimica.comnih.gov The exploration of nano-surfactants, which combine the properties of a nanoparticle and a surfactant, is a growing field, and DNNSA could serve as a key organic component in creating such amphiphilic nanoparticles. taylorfrancis.com

Integration into Advanced Separation Processes for Resource Recovery

A significant area of emerging research is the use of DNNSA in advanced separation techniques, particularly for the recovery of valuable or strategic metals from aqueous solutions. Its ability to act as a liquid cation exchanger is central to these applications. tandfonline.com

Liquid membrane technology is a promising field where DNNSA is employed as a carrier molecule. Research has demonstrated the effectiveness of using DNNSA in a bulk liquid membrane to transport and recover chromium(III) ions. In these systems, DNNSA selectively binds with the metal ions at the feed-membrane interface and transports them across the organic membrane phase to a stripping phase, where the ions are released and concentrated. A kinetic model based on consecutive first-order reactions has been proposed to describe the transport of Cr(III) ions through these liquid membranes.

Similarly, DNNSA and other sulfonic acids are being investigated as synergistic extractants in liquid-liquid extraction processes for metal recovery. tandfonline.com Studies have shown that sulfonic acids can act as catalysts in the extraction of nickel when used in conjunction with other extractants like LIX63. It is proposed that the sulfonates form reversed micelles in the organic solvent, which catalyze the extraction by solubilizing both the metal ion and the primary extractant at the interface, thereby increasing the reaction rate. tandfonline.com

Metal IonSeparation ProcessRole of DNNSAResearch Finding
Chromium(III)Bulk Liquid MembraneCarrierSuccessfully transported Cr(III) ions across the membrane.
Nickel(II)Liquid-Liquid ExtractionSynergistic Extractant/CatalystEnhances extraction kinetics in combination with oxime extractants. tandfonline.com
Americium(III)Solvent ExtractionCation ExchangerUsed for the extraction and separation from other elements. tandfonline.com
Europium(III)Solvent ExtractionCation ExchangerInvestigated for the extraction from acidic solutions. tandfonline.com

Green Chemistry Approaches in DNNSA Synthesis and Application

The conventional synthesis of dinonylnaphthalenesulfonic acid involves multi-step processes that often rely on harsh chemicals and conditions, presenting opportunities for the application of green chemistry principles. wikipedia.orggoogle.com

The standard synthesis route begins with the Friedel-Crafts alkylation of naphthalene (B1677914) with nonene to produce dinonylnaphthalene (DNN). wikipedia.org This step frequently uses catalysts like concentrated sulfuric acid or aluminum chloride. google.comgoogle.com The subsequent sulfonation of the DNN intermediate is typically achieved using potent sulfonating agents such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide gas. google.compatsnap.com The final product is then purified through washing steps to remove residual acids and other impurities. google.com A patent describes a continuous process using a falling film sulfonation reactor, which can improve efficiency and control over the reaction compared to batch processes. patsnap.com

Future green chemistry approaches could focus on several key areas:

Alternative Catalysts: Replacing corrosive and hazardous catalysts like concentrated H₂SO₄ and AlCl₃ with solid acid catalysts or other more environmentally benign alternatives could reduce waste and improve safety.

Safer Reagents: Investigating alternative sulfonating agents that are less aggressive than oleum could minimize the formation of byproducts such as di-sulfonated species and sulfones.

Process Intensification: Wider adoption of technologies like continuous flow reactors, such as the falling film reactor, can lead to better heat and mass transfer, shorter reaction times, higher yields, and reduced energy consumption. patsnap.com

Solvent Reduction: The traditional process often uses organic solvents like heptane (B126788) or naphtha. google.com Developing solvent-free reaction conditions or substituting traditional solvents with greener alternatives would significantly improve the environmental profile of the synthesis.

Advanced Sensing Technologies and Biosensors Utilizing DNNSA Derivatives

The inherent electrochemical and surface-active properties of DNNSA and its derivatives make them highly suitable for use in advanced sensing technologies, including ion-selective electrodes (ISEs) and biosensors.

Research has demonstrated that DNNSA can be used as an effective ionophore in the fabrication of liquid-membrane ion-selective electrodes. acs.org These electrodes are designed to exhibit a potentiometric response to specific large organic cations. The selectivity of these DNNSA-based ISEs is governed by the extraction equilibria of the target ions, allowing for the detection of certain classes of compounds. acs.org

A more advanced application is the use of DNNSA in the construction of highly sensitive biosensors. An ultrasensitive potentiometric immunosensor was developed for the detection of the cardiac biomarker troponin I-T-C complex. In this device, a composite of polyaniline doped with DNNSA (PANI/DNNSA) serves as the transducer layer on a glassy carbon electrode. The DNNSA plays a crucial role in the emulsion polymerization of the aniline (B41778) and enhances the electrochemical properties of the resulting polymer film, which is then functionalized with antibodies for the specific detection of the target biomarker.

The sulfonic acid group in DNNSA can also be leveraged for creating selective binding sites. For example, sulfonic acid groups incorporated into MXene nanosheets have been shown to improve the selectivity for lithium ions in ISEs due to favorable binding energies. nih.gov This principle could be extended to DNNSA derivatives, where the sulfonic acid group could be used to create selective sensors for a variety of ions and biomolecules.

Multiscale Modeling Approaches for Complex DNNSA Systems

The complex behavior of DNNSA in various applications—from its self-assembly and aggregation in solution to its role at interfaces in extraction and sensing—presents a significant opportunity for the application of multiscale modeling. While specific multiscale models for DNNSA are not yet prevalent in the literature, computational methods are widely used to study similar surfactant systems and can be readily adapted. researchgate.netresearchgate.net

Multiscale modeling bridges different levels of theory and simulation, from the quantum mechanical level up to the macroscopic, continuum level, to predict material properties and system behavior. sincerechemical.com

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to determine the molecular geometry, charge distribution, and reactivity of the DNNSA molecule itself. This can help understand its interaction with specific metal ions or functional groups on a surface.

Molecular Dynamics (MD): Using force fields derived from QM data, MD simulations can predict the collective behavior of many DNNSA molecules. This is particularly useful for studying its aggregation into micelles or reversed micelles in different solvents, a key mechanism in its role as an extraction catalyst. tandfonline.comresearchgate.net Researchers have used MD to study the aggregation of other trisazo direct dyes and dicephalic surfactants, determining the optimal number of molecules in an aggregate and their most stable orientations. researchgate.netresearchgate.net

Continuum Modeling: At the largest scale, information from MD simulations (like interfacial tension or diffusion coefficients) can be fed into continuum models, such as computational fluid dynamics (CFD). This would allow for the simulation and optimization of entire processes, like the performance of a liquid membrane extraction module or the flow behavior in a lubrication system containing DNNSA.

By applying these integrated modeling approaches, researchers can gain fundamental insights into how DNNSA functions, enabling the rational design of new derivatives and the optimization of processes where it is used, from resource recovery to advanced biosensors.

Q & A

Q. What experimental methodologies are recommended for synthesizing dinonylnaphthalenesulfonic acid (DNNSA) and its metal salts (e.g., barium, calcium) in laboratory settings?

Methodological Answer: DNNSA is synthesized via a two-step process:

Friedel-Crafts alkylation : React naphthalene with branched nonene (C9) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form dinonylnaphthalene (DNN) .

Sulfonation : Treat DNN with concentrated sulfuric acid or oleum to introduce sulfonic acid groups, yielding DNNSA.

Neutralization : React DNNSA with metal hydroxides (e.g., Ba(OH)₂, Ca(OH)₂) to form salts like barium dinonylnaphthalenesulfonate (BaDNNSA, CAS 25619-56-1) or calcium dinonylnaphthalenesulfonate (CaDNNSA, CAS 57855-77-3) .
Key Considerations :

  • Monitor reaction temperature (40–60°C for sulfonation) to avoid side reactions.
  • Use FTIR to confirm sulfonic acid group formation (peaks at 1180 cm⁻¹ and 1040 cm⁻¹ for S=O stretching) .

Q. How can researchers characterize the purity and structural consistency of DNNSA derivatives using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify alkyl chain branching and confirm sulfonic acid group placement. For example, aromatic protons in DNNSA appear at δ 7.5–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Separate isomers using a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm .
  • Elemental Analysis : Confirm metal content (e.g., Ba, Ca) via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the primary research applications of DNNSA and its salts in corrosion inhibition or surfactant studies?

Methodological Answer:

  • Corrosion Inhibition :
    • Prepare inhibitor formulations by dissolving BaDNNSA (0.1–1.0 wt%) in lubricant bases.
    • Test efficacy using electrochemical impedance spectroscopy (EIS) in ASTM D665 rust-prevention assays .
  • Surfactant Behavior :
    • Measure critical micelle concentration (CMC) via conductivity or surface tension experiments. DNNSA derivatives exhibit CMC values of ~10⁻⁴–10⁻⁵ M due to their hydrophobic alkyl chains .

Q. How can environmental leaching of DNNSA derivatives be quantified in aqueous systems?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate DNNSA from water samples.
  • Detection : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a negative ionization mode for sulfonate groups (m/z 300–400 range) .
  • Validation : Spike recovery tests (85–105%) and limit of detection (LOD) < 0.1 µg/mL are recommended .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain branching, metal counterion) in DNNSA derivatives affect their interfacial activity in multi-component systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model DNNSA’s interaction with metal surfaces or polymers using software like GROMACS. Calcium salts show higher adsorption energy (-45 kJ/mol) than barium salts (-38 kJ/mol) due to ionic radius differences .
  • Experimental Validation : Use quartz crystal microbalance (QCM) to measure adsorption kinetics in real time .

Q. What strategies resolve contradictions in reported toxicity or environmental persistence data for DNNSA derivatives?

Methodological Answer:

  • Isomer-Specific Analysis : DNNSA often exists as mixed isomers (e.g., 1,3- vs. 1,4-sulfonation), which may exhibit divergent toxicities. Use preparative HPLC to isolate isomers for individual ecotoxicity testing (e.g., Daphnia magna assays) .
  • Degradation Studies : Perform photolysis experiments (UV irradiation at 254 nm) to assess hydrolysis rates. DNNSA’s half-life in sunlight is ~48 hours, but metal salts (e.g., BaDNNSA) persist longer due to reduced solubility .

Q. How can researchers address regulatory discrepancies for DNNSA derivatives in cross-border chemical safety assessments?

Methodological Answer:

  • Comparative Regulatory Mapping : Cross-reference DNNSA’s classification under Canada’s Chemicals Management Plan (CMP) (Group: NSAs) with EU REACH. For example, lead salts (e.g., PbDNNSA, CAS 61867-68-3) are restricted to <0.1% under REACH Annex XVII .
  • Compliance Testing : Use ICP-MS to verify absence of restricted metals (Pb, Cd) in commercial samples .

Q. What advanced techniques are available to study DNNSA degradation pathways in environmental matrices?

Methodological Answer:

  • Stable Isotope Probing (SIP) : Use ¹³C-labeled DNNSA to trace biodegradation pathways in soil microcosms.
  • High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or desulfonated intermediates) via accurate mass measurements (<5 ppm error) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalenesulfonic acid, dinonyl-
Reactant of Route 2
Naphthalenesulfonic acid, dinonyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.